

Structural Analysis & Characterization Protocol: 4-Benzoyl-2-pyridinecarboxamide[1]

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Compound of Interest

Compound Name: 4-Benzoyl-2-pyridinecarboxamide

Cat. No.: B7780530

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Executive Summary & Molecular Architecture[1]

4-Benzoyl-2-pyridinecarboxamide is a functionalized heteroaromatic system characterized by a competition of electronic effects.[1] The electron-deficient pyridine ring is substituted at the C2 position with a hydrogen-bond-donating amide and at the C4 position with an electron-withdrawing benzoyl group.[1]

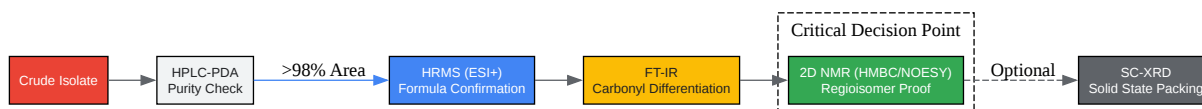
Correct structural assignment requires distinguishing this specific regioisomer from its 3,5- or 2,5-analogs, which are common byproducts in radical acylation or Minisci-type reactions.[1]

Molecular Specifications

- Formula: $C_{13}H_{10}N_2O_2$ [1]
- Exact Mass: 226.0742 Da[1]
- Core Scaffold: 2,4-Disubstituted Pyridine[1]
- Key Functional Groups: Primary Amide (C2), Diaryl Ketone (C4).[1]

Spectroscopic Characterization Strategy

The following workflow outlines the logical progression from raw synthesis to structural validation.



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Figure 1: Analytical workflow for definitive structural confirmation.

Mass Spectrometry (MS) Analysis[1][2]

Objective: Confirm molecular formula and analyze fragmentation to verify the benzoyl placement.

Experimental Parameters

- Ionization: ESI (+) or APCI (+).[1]
- Solvent: MeOH/Water + 0.1% Formic Acid.[1]

Fragmentation Logic

Unlike simple pyridines, the 4-benzoyl substituent directs a specific fragmentation pathway.[1] The "McLafferty-like" rearrangements often seen in alkyl side chains are absent; instead, look for `ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

-cleavage at the ketone.

- Parent Ion:

227.08

.

- Primary Loss: Loss of m/z 105 (17 Da) from the carboxamide is possible but less favored than CO loss in energetic collisions.

- Diagnostic Fragment m/z 105 (The benzoyl cation)

. A high abundance of this ion confirms the presence of the benzoyl group intact.^[1]

- Pyridine Core m/z 123 (The complementary fragment)

.

Validation Check: If the m/z 105 peak is absent or weak, suspect the benzoyl group is not attached to the aromatic ring (e.g., ester linkage isomer).

Vibrational Spectroscopy (FT-IR)^{[1][3]}

Objective: Differentiate the two carbonyl environments (Amide vs. Ketone).

In the solid state, **4-Benzoyl-2-pyridinecarboxamide** exhibits strong intermolecular hydrogen bonding, which shifts vibrational frequencies.^[1]

Functional Group	Expected Frequency (cm ⁻¹)	Structural Insight
NH ₂ Stretch	3400 (asym), 3180 (sym)	Doublet indicates a primary amide.[1] Broadening indicates H-bonding.[1]
Amide I (C=O)	1690 - 1710	The amide carbonyl is typically higher in frequency than the conjugated ketone.[1]
Benzoyl (C=O)	1650 - 1665	Conjugation with two aromatic rings (Phenyl and Pyridine) lowers the wavenumber significantly.[1]
C=N (Pyridine)	1580 - 1600	Characteristic "breathing" mode of the pyridine ring.[1]

Protocol Tip: If the two carbonyl peaks overlap into a single broad band at 1680 cm⁻¹, utilize Raman spectroscopy.[1] The symmetric nature of the benzoyl moiety often results in a higher Raman cross-section, resolving the ketone distinct from the amide.[1]

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Unambiguous assignment of the regiochemistry (2,4-substitution).

¹H NMR (DMSO-d₆, 400 MHz)

The pyridine protons provide the definitive fingerprint.[1]

- H-6 (Pyridine):
~8.7–8.8 ppm (Doublet,

Hz).

- Reasoning: Most deshielded due to proximity to the electronegative Nitrogen.[1]

- H-3 (Pyridine):
~8.2–8.4 ppm (Singlet or very small Doublet, Hz).

- Reasoning: Located between the amide (C2) and benzoyl (C4). The lack of a large ortho-coupling confirms it is isolated from H-5/H-6. This is the critical signal for confirming 2,4-substitution.

- H-5 (Pyridine):
~7.8 ppm (Doublet of Doublets).

- Reasoning: Couplings to H-6 (Hz) and H-3 (Hz).

- Amide NH₂: Two broad singlets at
~7.7 and ~8.2 ppm.

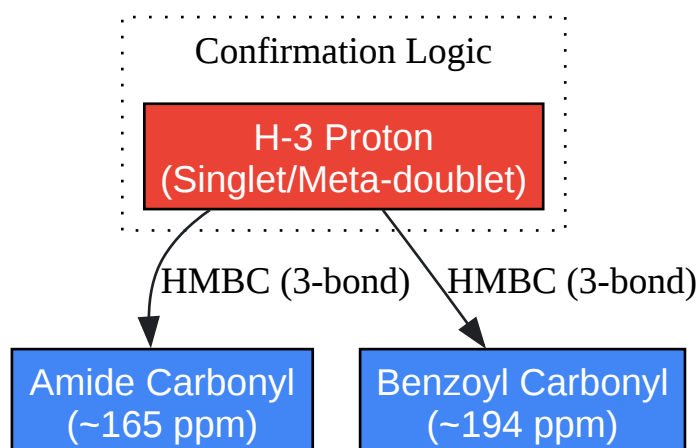
- Reasoning: Restricted rotation around the C-N bond creates non-equivalent protons.

¹³C NMR & 2D Correlation

To validate the carbon skeleton, perform an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

- Key Correlation: Look for a cross-peak between the H-3 singlet and two carbonyl carbons.

- If H-3 correlates to both the Amide C=O (~165 ppm) and Benzoyl C=O (~194 ppm), the 2,4-substitution is confirmed.[1]
- In a 2,5-isomer, H-3 would only correlate strongly to the Amide C=O and C-4/C-5, not the benzoyl ketone.[1]



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Figure 2: HMBC correlations required to confirm the position of the central proton.

Solid-State Analysis & Polymorphism[1]

For drug development, the solid form is as critical as the chemical structure.[1] Primary amides are notorious for polymorphism due to their ability to form different hydrogen-bond networks (e.g., dimers vs. catemers).[1]

X-Ray Powder Diffraction (XRPD)[1]

- Method: Transmission or Reflection mode, Cu K α radiation.

radiation.

- Risk Assessment: If the synthesis involves recrystallization from solvents with different polarities (e.g., Ethanol vs. Toluene), screen for polymorphs.[1]

- Expected Packing: Pyridinecarboxamides typically form Centrosymmetric dimers via amide-to-amide hydrogen bonds, or chains via amide-to-pyridine nitrogen interactions.

Self-Validating Check: If the melting point varies by $>2^{\circ}\text{C}$ between batches, perform DSC (Differential Scanning Calorimetry). A sharp endotherm followed by an exotherm indicates a polymorphic transition.[1]

References

- Chemical Identity:**4-Benzoyl-2-pyridinecarboxamide**; CAS No. 865074-49-3.[1][2] Available from: [1]
- Structural Analog Analysis: Hanif, M., et al. (2016).[1] N-(4-Benzoylphenyl)pyridine-2-carbothioamide. IUCrData. Available from: [1]
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